molecular formula C10H12ClN3O2 B13204388 6-Chloro-2-(1-methylpyrrolidin-3-yl)pyrimidine-4-carboxylic acid

6-Chloro-2-(1-methylpyrrolidin-3-yl)pyrimidine-4-carboxylic acid

Cat. No.: B13204388
M. Wt: 241.67 g/mol
InChI Key: RVSZIZCAHSZEKK-UHFFFAOYSA-N
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Description

6-Chloro-2-(1-methylpyrrolidin-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 6-position and a carboxylic acid group at the 4-position The compound also features a 1-methylpyrrolidin-3-yl group attached to the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(1-methylpyrrolidin-3-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring at the 6-position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Attachment of the 1-Methylpyrrolidin-3-yl Group: This step involves the nucleophilic substitution of a suitable leaving group at the 2-position of the pyrimidine ring with 1-methylpyrrolidine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of a methyl group or by using a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(1-methylpyrrolidin-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to form other functional groups.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce alcohols, aldehydes, or ketones.

Scientific Research Applications

6-Chloro-2-(1-methylpyrrolidin-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1-methylpyrrolidin-3-yl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:

    Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Modulation: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

6-Chloro-2-(1-methylpyrrolidin-3-yl)pyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:

    6-Chloropyrimidine-4-carboxylic acid: Lacks the 1-methylpyrrolidin-3-yl group, which may affect its biological activity and chemical reactivity.

    2-(1-Methylpyrrolidin-3-yl)pyrimidine-4-carboxylic acid: Lacks the chloro group, which can influence its substitution reactions and overall stability.

    6-Chloro-2-(1-methylpyrrolidin-3-yl)pyrimidine:

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

6-chloro-2-(1-methylpyrrolidin-3-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12ClN3O2/c1-14-3-2-6(5-14)9-12-7(10(15)16)4-8(11)13-9/h4,6H,2-3,5H2,1H3,(H,15,16)

InChI Key

RVSZIZCAHSZEKK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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